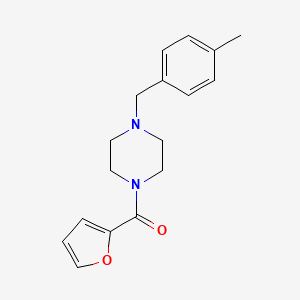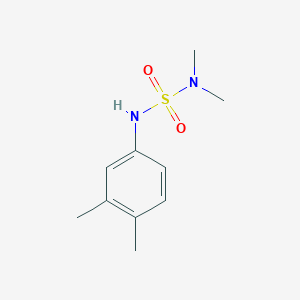![molecular formula C20H24N2O4 B5819216 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5819216.png)
1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine, also known as MPAP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the family of piperazine derivatives and has been shown to exhibit a range of biological activities.
作用機序
The exact mechanism of action of 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. These actions may contribute to its antidepressant and anxiolytic effects. 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been shown to modulate the activity of the endocannabinoid system, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its potential to treat substance abuse disorders and other stress-related conditions.
実験室実験の利点と制限
1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It has been extensively studied and its pharmacological properties are well-characterized. It is also relatively easy to synthesize and purify. However, there are some limitations to its use in lab experiments. 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, its effects may vary depending on the animal model and experimental conditions used.
将来の方向性
There are several future directions for the study of 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine. One area of research is the development of more potent and selective compounds that target the serotonin 5-HT1A receptor and dopamine D2 receptor. Another area of research is the investigation of the potential therapeutic applications of 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine in humans. Clinical trials are needed to determine its safety and efficacy in treating various conditions. Additionally, further research is needed to understand the mechanisms underlying its neuroprotective effects and its potential to treat neurodegenerative diseases.
合成法
The synthesis of 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The purity and yield of the final product can be improved through various methods, such as column chromatography and HPLC.
科学的研究の応用
1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and antipsychotic effects in animal models. 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been investigated for its potential to treat substance abuse disorders, such as cocaine and methamphetamine addiction. Additionally, 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-17-8-4-3-7-16(17)21-11-13-22(14-12-21)20(23)15-26-19-10-6-5-9-18(19)25-2/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHOFPVRXQAAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5819136.png)

![8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5819157.png)
![4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5819163.png)


![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5819175.png)
![3-phenylacrylaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5819178.png)
![2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5819184.png)

![N-[4-({[2-(3,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5819203.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819206.png)

